molecular formula C22H24N4O4S2 B2798622 4-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one CAS No. 941966-65-0

4-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one

Cat. No.: B2798622
CAS No.: 941966-65-0
M. Wt: 472.58
InChI Key: DNYDOEYBBTYMGP-UHFFFAOYSA-N
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Description

4-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one is a synthetic chemical compound of significant interest in medicinal chemistry research due to its unique molecular architecture. This structure incorporates a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities. Scientific literature indicates that benzothiazole derivatives are frequently investigated for their potential interactions with various cellular targets and have been explored in the context of anticancer, antimicrobial, and central nervous system diseases . The integration of a piperazine ring, a common feature in many bioactive molecules, further enhances the compound's potential for interaction with neurological and GPCR targets, as piperazine-based templates are well-established in the development of receptor-selective ligands . The specific presence of a 6-nitro substituent on the benzothiazole ring and the (4-methoxyphenyl)thio- side chain makes this a specialized reagent. These functional groups are critical modulators of the molecule's electronic properties, lipophilicity, and overall binding affinity, making it a valuable chemical tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe biological mechanisms, screen for novel therapeutic agents, or as a synthetic intermediate for the development of more complex molecules. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfanyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S2/c1-30-17-5-7-18(8-6-17)31-14-2-3-21(27)24-10-12-25(13-11-24)22-23-19-9-4-16(26(28)29)15-20(19)32-22/h4-9,15H,2-3,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYDOEYBBTYMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The compound's molecular formula is C22H24N4O3SC_{22}H_{24}N_{4}O_{3}S, indicating the presence of various functional groups that contribute to its biological activity. The structure includes:

  • A methoxyphenyl group, which is known for enhancing lipophilicity and biological interactions.
  • A benzo[d]thiazole moiety, recognized for its role in various biological activities, including anticancer properties.
  • A piperazine ring, often associated with neuroactive compounds.

Physical Properties

PropertyValue
Molecular Weight420.51 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Anticancer Properties

Recent studies have indicated that derivatives of benzothiazole exhibit significant anticancer activity. For instance, compounds structurally related to the target compound have demonstrated potent inhibition of cancer cell proliferation. In a study evaluating 4-substituted methoxybenzoyl-aryl-thiazoles , modifications led to improved antiproliferative activity against melanoma and prostate cancer cells, with IC50 values dropping from micromolar to low nanomolar ranges . The mechanism of action appears to involve the inhibition of tubulin polymerization, a critical process in cell division.

Antimicrobial Activity

Benzothiazole derivatives have also been reported to possess broad-spectrum antimicrobial properties. Compounds similar to the target structure have shown effectiveness against various bacterial strains and fungi. For example, a study highlighted that certain thiazole compounds exhibited minimal inhibitory concentrations (MIC) as low as 50 μg/mL against tested organisms . This suggests potential applications in developing new antimicrobial agents.

The biological activities of benzothiazole derivatives often stem from their ability to interact with specific biological targets:

  • Tubulin Inhibition : As mentioned earlier, some compounds inhibit tubulin polymerization, disrupting mitotic processes in cancer cells.
  • Enzyme Inhibition : Certain derivatives act as inhibitors of key enzymes involved in metabolic pathways, which can lead to apoptosis in cancer cells.
  • Antioxidant Activity : Some studies have reported that benzothiazole derivatives can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

Case Study 1: Anticancer Efficacy

In a recent study published in Molecules, researchers synthesized a series of thiazole derivatives and evaluated their anticancer efficacy against various cancer cell lines. The results indicated that specific substitutions on the benzothiazole ring enhanced cytotoxicity significantly. For instance, compounds with electron-withdrawing groups showed superior activity compared to those with electron-donating groups .

Case Study 2: Antimicrobial Activity Assessment

A comprehensive assessment of thiazole derivatives against common bacterial pathogens demonstrated that several compounds exhibited promising antimicrobial activities. The study utilized standard methods for determining MIC and showed that modifications in the side chains could lead to enhanced potency against resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Benzothiazole-Piperazine Derivatives

The target compound shares structural motifs with several classes of bioactive molecules, as outlined below:

Compound Name / ID (Reference) Benzothiazole Substituent Piperazine Substituent Linkage Type Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound 6-Nitro 4-Methoxyphenylthio (butan-1-one chain) Butan-1-one Nitro, thioether, methoxy Not specified High polarity (nitro), moderate lipophilicity (methoxy)
1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one (13) Unsubstituted 4-Chlorophenyl Butan-1-one Chloro 406.89 Anticancer activity; chloro enhances lipophilicity
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-triazol-1-yl)ethanone (5j) Unsubstituted Benzo[d]thiazol-2-ylthio (triazole-ethanone chain) Ethanone Thioether, triazole 507.10 Anticancer screening (moderate activity); triazole enhances solubility
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (18) N/A (thiazole core) 4-Methoxyphenyl Acetamide Methoxy, amide 438.54 MMP inhibition; amide improves stability
4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (RTC1) N/A (thiophene core) 4-Trifluoromethylphenyl Butan-1-one Trifluoromethyl Not specified High lipophilicity (CF₃); potential CNS activity

Key Structural and Functional Differences

Benzothiazole Core Modifications :

  • The target compound’s 6-nitro substitution distinguishes it from unsubstituted benzothiazoles (e.g., compound 13 ). Nitro groups typically increase electrophilicity, which may enhance binding to cysteine-rich enzyme active sites (e.g., MMPs or kinases) but could also reduce metabolic stability due to nitroreductase susceptibility .
  • In contrast, compound 5j uses a thioether-linked triazole, improving aqueous solubility but lacking the nitro group’s electronic effects.

Piperazine Substituents: The 4-methoxyphenylthio group in the target compound contrasts with the 4-chlorophenyl (compound 13 ) or trifluoromethylphenyl (RTC1 ) groups.

Linkage and Chain Length :

  • The butan-1-one chain in the target compound and RTC1 provides flexibility, whereas shorter chains (e.g., acetamide in compound 18 ) may restrict conformational mobility, affecting target engagement.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logP) :
    • The nitro and methoxy groups in the target compound likely result in a moderate logP (~2.5–3.5), similar to compound 18 (logP ~2.8). This is lower than CF₃-substituted RTC1 (estimated logP >4).
  • Solubility :
    • The thioether and nitro groups may reduce aqueous solubility compared to amide-containing analogs (e.g., compound 18 ), but the methoxy group could mitigate this through hydrogen bonding.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves sequential coupling of the benzothiazole, piperazine, and thioether moieties. Key steps include:

  • Nitrobenzothiazole Preparation : Nitration of benzothiazole precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to ensure regioselectivity at the 6-position .
  • Piperazine Coupling : Use of coupling agents like EDCI/HOBt in aprotic solvents (DMF or DMSO) to link the nitrobenzothiazole to the piperazine ring .
  • Thioether Formation : Nucleophilic substitution between 4-methoxythiophenol and a halogenated butanone intermediate, optimized at 60–80°C in DMSO with a base (e.g., K₂CO₃) .
    Optimization Tips : Monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize by-products .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify the methoxy group (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.2 ppm), and piperazine protons (δ 2.5–3.5 ppm) .
    • ¹³C NMR : Confirm the carbonyl group (δ ~170 ppm) and nitrobenzothiazole carbons (δ 120–160 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z ~500–510) and fragmentation patterns .
  • IR Spectroscopy : Detect C=O stretch (~1680 cm⁻¹) and NO₂ asymmetric stretch (~1520 cm⁻¹) .

Advanced: How does the nitro group on the benzothiazole influence biological activity?

Methodological Answer:
The nitro group acts as an electron-withdrawing group, enhancing electrophilicity and potential DNA intercalation or enzyme inhibition. To validate its role:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituents (e.g., -F, -CH₃) at the 6-position and compare activity .
  • Competitive Binding Assays : Use fluorescence quenching or SPR to measure affinity for targets like topoisomerases or kinases .
  • Computational Docking : Model interactions with active sites (e.g., DNA gyrase) to assess nitro group participation in hydrogen bonding or π-stacking .

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time to reduce variability .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values against cancer cells) and apply statistical tools (ANOVA, regression) to identify outliers .
  • Orthogonal Validation : Confirm activity using unrelated assays (e.g., cytotoxicity + target-specific enzymatic assays) .

Advanced: How can in silico models predict binding affinity for novel targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to screen against targets (e.g., PARP-1 or β-lactamases). Prioritize poses with nitro group proximity to catalytic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond persistence .
  • Pharmacophore Modeling : Define essential features (e.g., nitro group, carbonyl oxygen) and screen databases like ZINC for analogs .

Advanced: What are best practices for assessing stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .
  • Light/Temperature Sensitivity : Store samples under UV light (λ = 254 nm) or at 40°C for 1 week, comparing stability to controls .
  • Metabolic Stability : Use liver microsomes (human/rat) to quantify half-life (t₁/₂) and identify major metabolites via LC-MS/MS .

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